N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide
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Overview
Description
“N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide” is a complex organic compound that features both benzimidazole and indole moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Moiety: Starting from o-phenylenediamine, the benzimidazole ring can be formed through cyclization with formic acid or other suitable reagents.
Indole Derivative Synthesis: The indole ring can be synthesized from aniline derivatives through Fischer indole synthesis.
Coupling Reaction: The benzimidazole and indole derivatives can be coupled using appropriate linkers and conditions, such as using acylation or alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could potentially modify the benzimidazole ring.
Substitution: Both the benzimidazole and indole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted benzimidazole and indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with benzimidazole and indole structures are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, such compounds might be investigated for their potential as anticancer, antiviral, or antimicrobial agents.
Industry
In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like “N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide” would depend on their specific biological targets. Generally, they might interact with proteins or nucleic acids, modulating their function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(2-hydroxyethyl)-1H-indol-4-yl]oxy}acetamide
- N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(2-ethoxyethyl)-1H-indol-4-yl]oxy}acetamide
Uniqueness
The unique combination of the benzimidazole and indole moieties, along with the specific substitutions, can confer unique biological activities and chemical properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide |
InChI |
InChI=1S/C21H22N4O3/c1-27-12-11-25-10-9-15-18(25)7-4-8-19(15)28-14-21(26)22-13-20-23-16-5-2-3-6-17(16)24-20/h2-10H,11-14H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
PSMAEGYTBBMSHG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC=C2OCC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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